molecular formula C9H18N2OS B152124 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- CAS No. 136259-20-6

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-

Cat. No.: B152124
CAS No.: 136259-20-6
M. Wt: 202.32 g/mol
InChI Key: WCRLBFHWFPELKW-YUMQZZPRSA-N
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Description

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- is a chemical compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol. It is also known by other names such as SDH8E9EM4L and CHEMBL98408. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a thiazolidine derivative with an appropriate ketone, followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazolidine rings.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- include other thiazolidine derivatives and amino ketones. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry. The uniqueness of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- lies in its specific combination of a thiazolidine ring with an amino ketone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

136259-20-6

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one

InChI

InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

WCRLBFHWFPELKW-YUMQZZPRSA-N

SMILES

CCC(C)C(C(=O)N1CCSC1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCSC1)N

Synonyms

Ile-thiazolidide
isoleucine-thiazolidide
isoleucyl-thiazolidide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-
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1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-
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1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-
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1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-

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